

Application Notes and Protocols for the Preclinical Administration of FY26

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Compound of Interest

Compound Name: FY26

Cat. No.: B607575

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Introduction

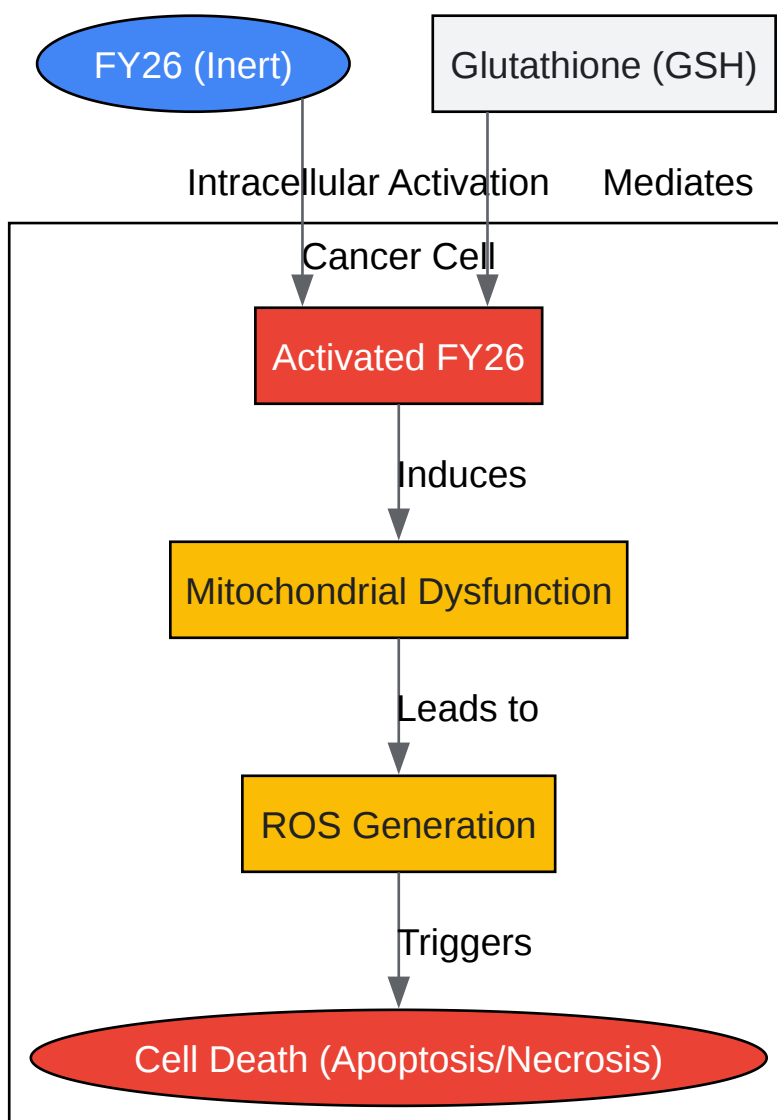
FY26, also known as $[\text{OsII}(\eta^6\text{-p-cym})(\text{PhAzPy-NMe}_2)\text{I}]^+$, is a novel organo-osmium complex that has demonstrated significant potential as an anticancer agent.^{[1][2]} Preclinical studies have shown that it is up to 49 times more potent than the widely used chemotherapy drug cisplatin in certain cancer cell lines.^[3] The cytotoxic mechanism of **FY26** is distinct from platinum-based drugs; it is activated within cancer cells by glutathione, leading to mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and ultimately, cell death.^[1] This unique mechanism of action makes **FY26** a promising candidate for further preclinical development, particularly in tumors that have developed resistance to other therapies.^[3]

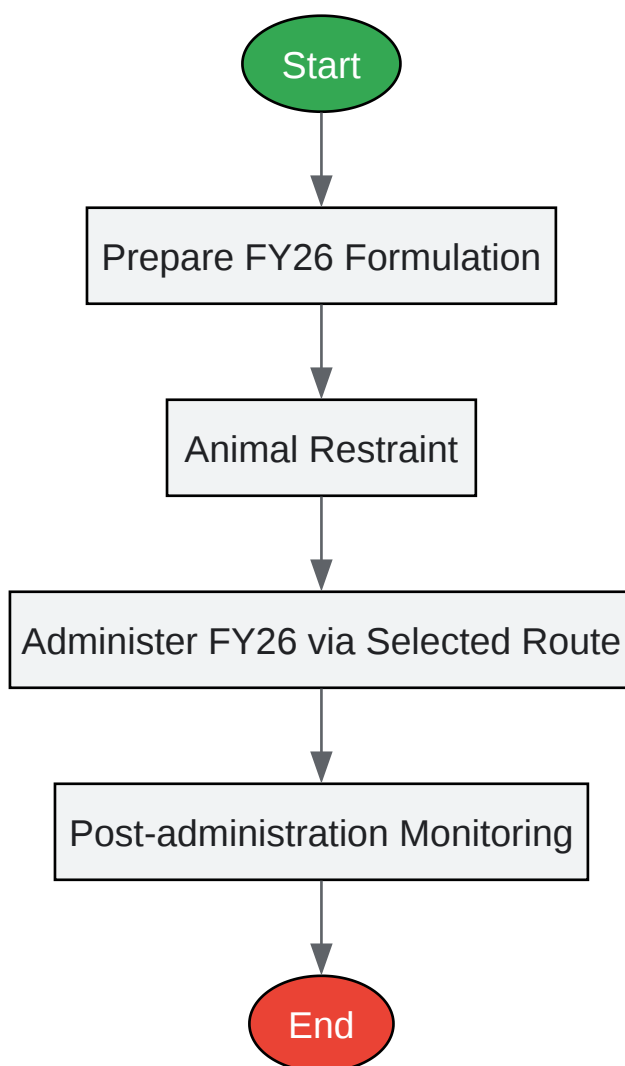
These application notes provide detailed protocols for the preparation and administration of **FY26** in preclinical animal models, as well as for conducting key in vivo studies to evaluate its safety, pharmacokinetic profile, and efficacy.

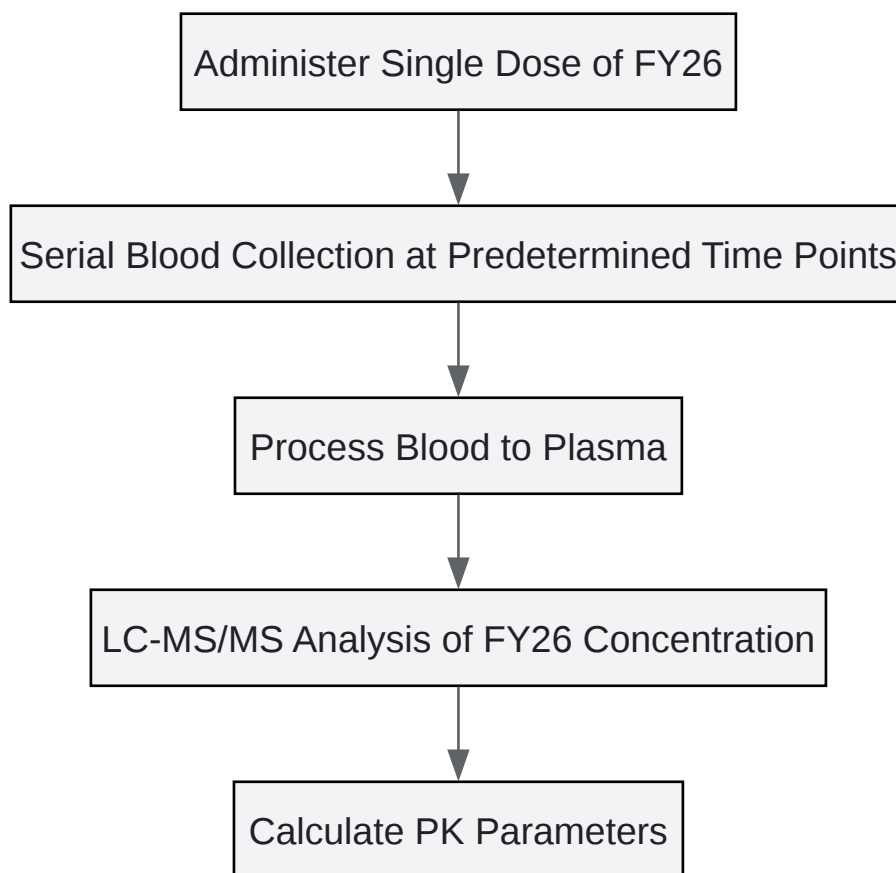
Mechanism of Action of FY26

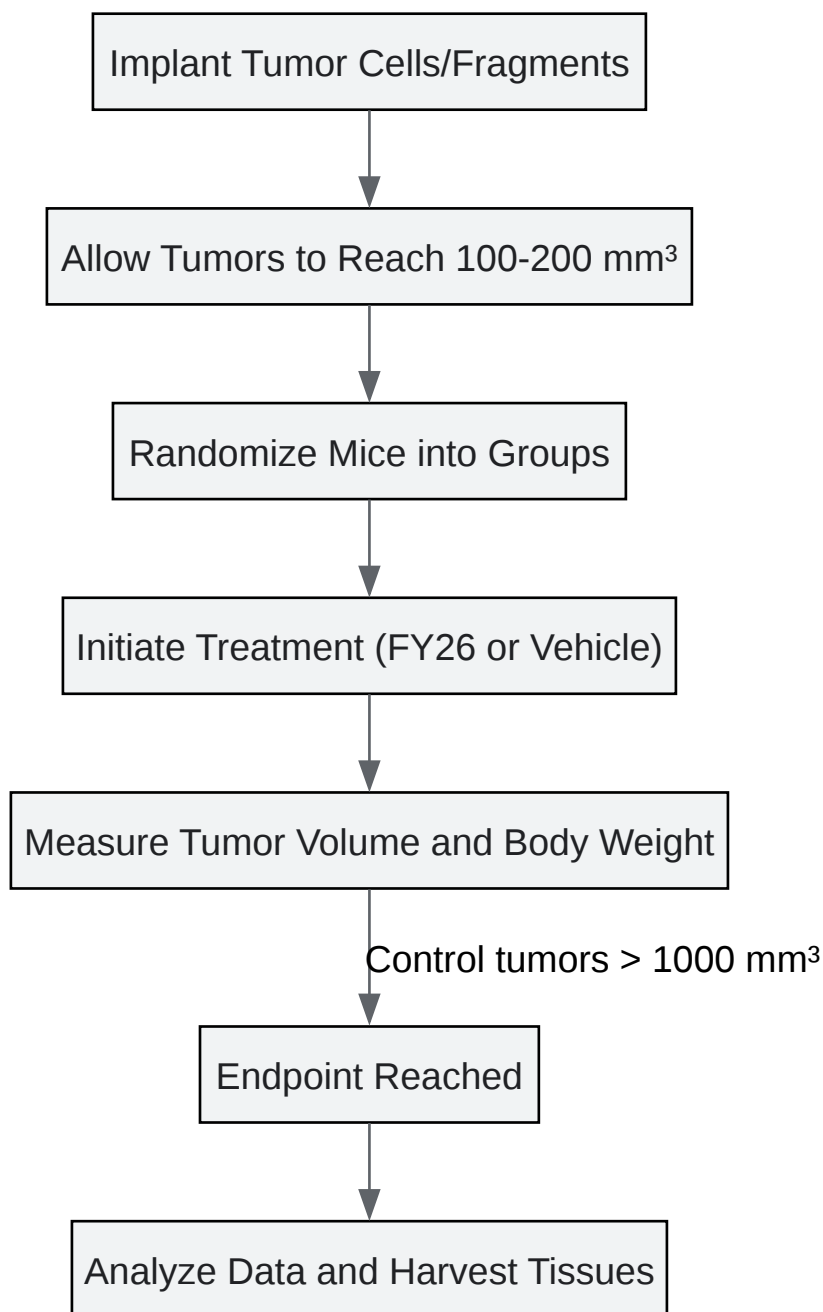
FY26 is an inert complex that requires intracellular activation to exert its cytotoxic effects.^[1] Upon entering a cancer cell, it is attacked by glutathione (GSH), a molecule that is often present in higher concentrations in tumor cells compared to normal cells. This interaction leads to the displacement of the iodide ligand, forming an active osmium species. This activated complex then induces a cascade of events, including calcium mobilization and mitochondrial

dysfunction, which results in the production of ROS and subsequent apoptotic or necrotic cell death.[\[1\]](#)









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References

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- 2. FY-26 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. drugtargetreview.com [drugtargetreview.com]
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